Payload Topoisomerase I Inhibitory Potency: Exatecan vs. SN38 Comparison for ADC Cytotoxicity Selection
Exatecan, the payload component of MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan, exhibits approximately 2.8-fold higher topoisomerase I inhibitory potency than SN-38 when measured in a SUIT-2 cell-derived enzyme assay [1]. The cyclopropane modification in the (S)-Cyclopropane-Exatecan construct may further modulate payload physicochemical properties relevant to ADC conjugation, though direct comparative topoisomerase I inhibition data for the cyclopropane-modified Exatecan versus unmodified Exatecan are not publicly available at the time of this assessment.
| Evidence Dimension | Topoisomerase I inhibition (IC50) |
|---|---|
| Target Compound Data | 0.82 μg/mL (Exatecan) |
| Comparator Or Baseline | 2.3 μg/mL (SN-38) |
| Quantified Difference | Approximately 2.8-fold higher potency for Exatecan |
| Conditions | Topoisomerase I obtained from SUIT-2 human pancreatic cancer cells |
Why This Matters
Higher payload potency at the enzymatic level contributes to ADC cytotoxicity but must be balanced against linker stability and DAR; this 2.8-fold potency advantage provides a benchmark for comparing Exatecan-based ADCs against SN-38-based systems.
- [1] GlpBio. Exatecan (DX-8951) Product Datasheet: Topoisomerase I inhibition IC50 comparison with SN-38. View Source
